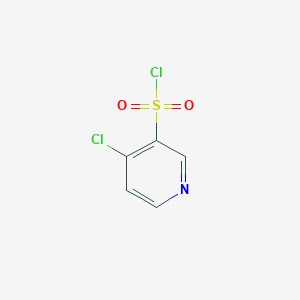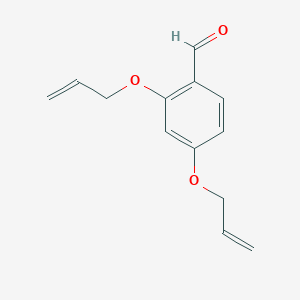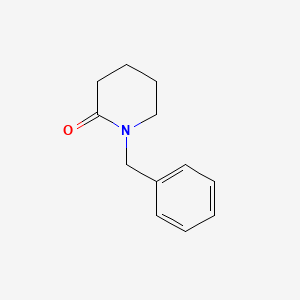
4-Chloropyridine-3-sulfonyl chloride
概要
説明
4-Chloropyridine-3-sulfonyl chloride is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. It is a derivative of pyridine, a heterocyclic aromatic compound, which has been modified by the introduction of a sulfonyl chloride group at the third position and a chlorine atom at the fourth position on the pyridine ring.
Synthesis Analysis
The synthesis of related sulfonic acid-functionalized pyridinium chlorides has been reported in several studies. These compounds are synthesized and characterized using techniques such as FT-IR, NMR, MS, and thermogravimetric analysis . For instance, the synthesis of hexahydroquinolines used a novel Bronsted acidic ionic liquid, sulfonic acid-functionalized pyridinium chloride, as a catalyst . Similarly, sulfonic acid-functionalized pyridinium chloride was also used as an efficient and recyclable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles and for the tandem Knoevenagel–Michael reaction .
Molecular Structure Analysis
The molecular structure of these pyridine derivatives is characterized by the presence of a sulfonyl chloride group, which is a good leaving group, making these compounds highly reactive in various chemical reactions. The structure of these compounds has been studied using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
The reactivity of pyridine sulfonyl chlorides has been explored in several studies. For example, 4-chlorocoumarin-3-sulfonyl chloride was reacted with bidentate nucleophiles to obtain fused heterocycles with potential anticancer and anti-HIV properties . Pyridine-3-sulfonyl chloride has been shown to react with hydrazine to give hydrazides, with sodium azide to give azides, and with β-diketones to afford pyrazoles . Additionally, tetrachloropyridine-4-sulphonyl chloride has been shown to react with various nucleophiles to give different derivatives such as sulphonamides and sulphonic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the presence of the sulfonyl chloride group. The compounds are generally solid at room temperature and have been reported to be insoluble in common organic solvents, which can make purification challenging . The thermal stability of these compounds has been analyzed using thermogravimetric analysis, indicating that they can be used under various reaction conditions .
科学的研究の応用
-
Chemical Synthesis
-
Production Method
- There is a patented method for producing pyridine-3-sulfonyl chloride, which could potentially be applied to the production of 4-Chloropyridine-3-sulfonyl chloride .
- This method involves adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid . The reaction solution is then subjected to distillation under reduced pressure to purify the product .
-
Analytical Method Development
Safety And Hazards
4-Chloropyridine-3-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective clothing, eye protection, and face protection should be worn . The compound should be used only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNWYJPUGJYMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423643 | |
| Record name | 4-Chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-3-sulfonyl chloride | |
CAS RN |
33263-44-4 | |
| Record name | 4-Chloro-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33263-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)




![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)



